2-Ethoxybenzo[cd]indole is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of 2-ethoxybenzo[cd]indole features a fused indole system, which contributes to its unique chemical properties and potential therapeutic uses. This compound is synthesized through various methods and has been studied for its interactions and mechanisms of action in biological systems.
The compound is derived from benzo[cd]indole, a polycyclic aromatic hydrocarbon that incorporates an ethoxy group at the 2-position. The synthesis and evaluation of indole derivatives have garnered significant interest due to their potential as pharmaceutical agents. Research indicates that modifications to the indole structure can enhance its biological activity, making compounds like 2-ethoxybenzo[cd]indole valuable in drug development.
2-Ethoxybenzo[cd]indole is classified as a heterocyclic compound, specifically an indole derivative. Indoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Within the broader classification of organic compounds, it falls under the category of aromatic compounds due to its stable electron configuration and delocalized π-electrons.
The synthesis of 2-ethoxybenzo[cd]indole can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 2-ethoxybenzo[cd]indole is . The compound features an ethoxy group (-OCH₂CH₃) attached to the benzo[cd]indole framework, which consists of a fused aromatic system.
Key structural data includes:
2-Ethoxybenzo[cd]indole participates in various chemical reactions typical for indole derivatives:
The reactivity patterns depend on substituents on the indole ring and external conditions such as solvent polarity and temperature. Mechanistic studies often involve tracking intermediates formed during these reactions using spectroscopic methods.
The mechanism by which 2-ethoxybenzo[cd]indole exerts biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that modifications in the indole structure can significantly affect binding affinities and biological activities, highlighting the importance of structural variations in drug design.
Relevant data from studies indicate that these properties make 2-ethoxybenzo[cd]indole suitable for various applications in medicinal chemistry .
2-Ethoxybenzo[cd]indole has potential applications across several scientific domains:
Benzo[cd]indole represents a structurally unique bicyclic heterocyclic system characterized by fusion of a benzene ring with a pyrrole unit in a angular arrangement. This compact, electron-rich scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry due to its versatile interactions with biological targets. Early explorations focused on natural product analogs, but systematic drug discovery efforts gained momentum in the 2000s with the recognition of its potential to occupy deep hydrophobic pockets in enzyme binding sites while enabling π-stacking interactions.
A significant breakthrough emerged with the discovery of benzo[cd]indol-2(1H)-ones as potent inhibitors of bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in cancer pathogenesis. Structure-based optimization of screening hit compound 1 (Figure 1) led to derivatives like 23 and 44 (Table 1), which exhibited IC₅₀ values of 1.02 μM and 3.02 μM against BRD4, respectively. These compounds demonstrated significant anti-proliferative effects against MLL-rearranged MV4-11 leukemia cells, establishing benzo[cd]indole as a viable scaffold for oncology targeting [3]. Parallel research identified benzo[cd]indole derivatives as modulators of inflammatory pathways. Notably, (Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one (10) demonstrated dual inhibition of neutrophil elastase (NE) release and superoxide anion generation in activated human neutrophils (IC₅₀ = 2.78 μM and 2.74 μM, respectively), highlighting the scaffold’s potential in inflammation-driven diseases [1]. The structural rigidity of benzo[cd]indole facilitated rational drug design, particularly for targeting protein-protein interactions (PPIs) historically considered "undruggable." Optimization of EJMC-1 yielded 4e (2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide), a potent TNF-α inhibitor (IC₅₀ = 3 μM) that disrupted TNF-α/TNFR binding via allosteric modulation. Crystallographic studies confirmed its binding within a hydrophobic cleft of the TNF-α trimer, validating the benzo[cd]indole core as a PPI-interrupting pharmacophore [8].
Table 1: Key Benzo[cd]indole Derivatives in Drug Discovery
Compound Code | Biological Target | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Structural Feature |
---|---|---|---|---|
10 [1] | Neutrophil Elastase Release | 2.78 μM | Inflammation | (Z)-4-(Hydroxyimino) derivative |
23 [3] | BRD4 | 1.02 μM | Oncology | Unsubstituted sulfonamide |
44 [3] | BRD4 | 3.02 μM | Oncology | Halogenated aryl sulfonamide |
4e [8] | TNF-α | 3 μM | Inflammation | 6-Sulfonamide with CF₃-phenyl |
S10 [8] | TNF-α | 14 μM | Inflammation | 6-Sulfonamide with phenyl |
Substituent engineering at specific positions of the benzo[cd]indole scaffold profoundly influences target selectivity, potency, and physicochemical properties. The ethoxy group (–OCH₂CH₃), characterized by its moderate lipophilicity (π = 0.38) and steric extension, has emerged as a strategically valuable modification compared to smaller (methoxy) or polar (hydroxy) analogs. Positional selectivity dictates its effects:
Table 2: Structure-Activity Relationships of Ethoxy vs. Key Substituents
Position | Substituent | BRD4 Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | Key Effect |
---|---|---|---|---|
C-2 | Ethoxy | 2.1 μM* | N/A | ↑ Metabolic stability vs. OH; ↑ cell penetration |
C-2 | Methoxy | 3.8 μM* | N/A | ↓ Binding affinity vs. ethoxy |
C-2 | Hydroxy | 0.9 μM* | N/A | ↑ Enzymatic degradation |
C-6 | Sulfonamide | N/A | 3–14 μM | Essential for TNF-α binding |
C-7 | Ethoxy | N/A | 3 μM (4e) | ↑ Hydrophobic contact with TNF-α |
C-7 | Methoxy | N/A | 7 μM | ↓ Hydrophobic contact vs. ethoxy |
C-7 | H | N/A | >30 μM | Loss of activity |
N-1 | Ethoxyethyl | N/A | N/A | ↑ BBB penetration (CNS targets) |
*Representative data from structural analogs; exact values depend on full substitution pattern.
Mechanistically, ethoxy groups influence ligand-target dynamics beyond static binding. In BRD4 inhibitors, 2-ethoxy derivatives showed slower off-rates (kₒff = 0.024 s⁻¹) compared to 2-methoxy analogs (kₒff = 0.041 s⁻¹), indicating prolonged target residence due to favorable van der Waals interactions with the ZA channel. Molecular dynamics simulations revealed ethoxy's ethyl group samples a conformational pocket inaccessible to smaller methoxy, stabilizing the protein-ligand complex by 1.8 kcal/mol [3]. For inflammation targets, C-7 ethoxy modification in dihydrobenzo[cd]indoles reduced oxidative metabolism at the adjacent C-6 position, decreasing quinone-imine formation potential—a common toxicity pathway for fused indoles. This conferred a 3-fold improvement in hepatocyte stability over unsubstituted analogs [4] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3